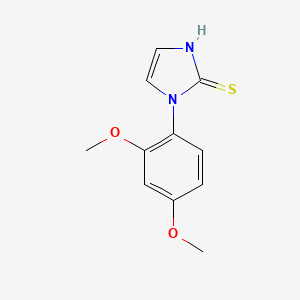

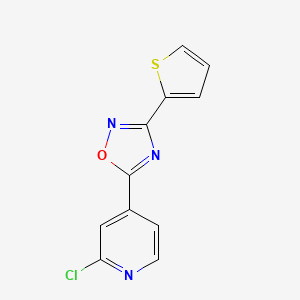

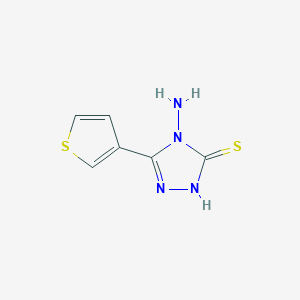

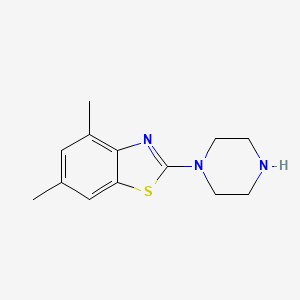

![molecular formula C6H12ClN3O B1452951 [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amin-Hydrochlorid CAS No. 1018475-23-4](/img/structure/B1452951.png)

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amin-Hydrochlorid

Übersicht

Beschreibung

“[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, has been achieved by various research groups. One reported method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The nitrogen atoms in the oxadiazole ring are stronger hydrogen bond acceptors than the oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, have been used as important synthons in the development of new drugs . They can undergo various chemical transformations, typically under harsh conditions, to generate other heterocyclic and acyclic compounds .Wissenschaftliche Forschungsanwendungen

Antiinfektive Mittel

1,2,4-Oxadiazole, zu denen auch “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amin-Hydrochlorid” gehört, wurden als Antiinfektiva mit antibakteriellen, antiviralen und antileishmanialen Aktivitäten synthetisiert . Diese Verbindungen könnten möglicherweise zur Entwicklung neuer chemischer Einheiten mit antiinfektiver Aktivität eingesetzt werden .

Arzneimittelforschung

Die stickstoff- und sauerstoffhaltigen Gerüste in 1,2,4-Oxadiazolen haben in der Arzneimittelforschung aufgrund ihrer Vielseitigkeit an Bedeutung gewonnen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden .

Antitrypanosomale Aktivität

Einige 1,2,4-Oxadiazole wurden auf ihre potenzielle antitrypanosomale Aktivität untersucht, insbesondere gegen die Trypanosoma cruzi-Cysteinprotease Cruzain . Obwohl unklar ist, ob “this compound” speziell auf diese Aktivität getestet wurde, ist es möglich, dass es ähnliche Eigenschaften aufweist .

Antitumorbewertung

Obwohl dies für “this compound” nicht explizit erwähnt wird, wurden einige Oxadiazolderivate auf ihre Antitumoreigenschaften bewertet . Diese Verbindung könnte möglicherweise für ähnliche Anwendungen untersucht werden .

Synthetische Strategien

Die Anwendung von Mikrowellenbestrahlung (MWI) hat mehrere Vorteile bei der Synthese von 1,2,4-Oxadiazolderivaten gezeigt, darunter eine bemerkenswert kurze Reaktionszeit, hohe Ausbeuten und eine einfache Reinigung . Dies könnte möglicherweise auch auf die Synthese von “this compound” angewendet werden .

Messung der mitochondrialen Enzymaktivität

Der MTT-Test, der die Aktivität mitochondrialer Enzyme misst, wurde in Verbindung mit einigen Oxadiazolderivaten verwendet . Obwohl dies für “this compound” nicht explizit erwähnt wird, ist es möglich, dass diese Verbindung in ähnlichen Tests verwendet werden könnte .

Zukünftige Richtungen

The future directions for “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of more efficient synthetic methods and the investigation of their reactivity could be beneficial for drug discovery .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride may interact with similar targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride might interact with its targets through hydrogen bonding.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.

Result of Action

Related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, by binding to their active sites and altering their catalytic efficiency. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, thereby influencing cellular signaling processes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate reversible binding and regulation of enzyme activities .

Cellular Effects

The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, differentiation, and apoptosis. In particular, this compound modulates cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. The binding interactions are mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions, which ensure specificity and reversibility .

Dosage Effects in Animal Models

The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings are essential for determining the safe and effective dosage for potential therapeutic applications .

Metabolic Pathways

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It influences the levels of various metabolites, thereby affecting overall metabolic homeostasis. The compound’s interactions with key metabolic enzymes, such as dehydrogenases and kinases, play a crucial role in modulating metabolic pathways and maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects. The distribution pattern is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that regulate its intracellular concentration .

Subcellular Localization

The subcellular localization of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKCEVOQIWJHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679285 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018475-23-4 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

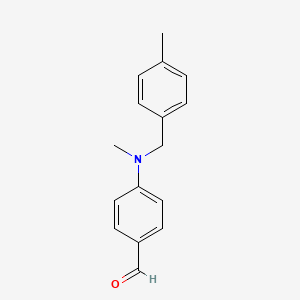

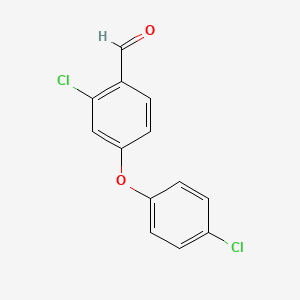

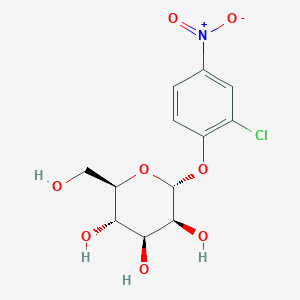

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)